molecular formula C17H19NO B5368138 2-phenyl-N-(2-phenylpropyl)acetamide CAS No. 855929-24-7

2-phenyl-N-(2-phenylpropyl)acetamide

Cat. No.: B5368138
CAS No.: 855929-24-7
M. Wt: 253.34 g/mol
InChI Key: PETQQQJSCIFWGT-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-phenylpropyl)acetamide is a substituted acetamide characterized by a phenyl group at the α-carbon of the acetamide moiety and a 2-phenylpropyl chain attached to the nitrogen atom. This compound belongs to a broader class of acetamide derivatives, which are widely studied for their diverse pharmacological and chemical properties, including anticonvulsant, antioxidant, and anti-inflammatory activities . Its structural flexibility allows for modifications at the phenyl or propyl groups, enabling the tuning of physical, chemical, and biological properties.

Properties

IUPAC Name

2-phenyl-N-(2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(16-10-6-3-7-11-16)13-18-17(19)12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETQQQJSCIFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297124
Record name N-(2-Phenylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855929-24-7
Record name N-(2-Phenylpropyl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855929-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenylpropyl)benzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylpropyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylpropylamine with phenylacetic acid derivatives. The reaction typically takes place in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane (DCM). The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-phenyl-N-(2-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, its antioxidant properties may help protect cells from oxidative damage by scavenging free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenyl Groups

a) 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)
  • Synthesis : Derived via demethylation of 2-(4-methoxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide using NaI and chlorotrimethylsilane in acetonitrile under reflux .
  • Activity: Demonstrates antioxidant and anti-inflammatory properties, likely due to the phenolic hydroxyl group’s radical-scavenging ability .
b) 2-(4-Nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30007)
  • Synthesis : Synthesized by reducing the nitro group of 2-(4-nitrophenyl)-2-phenyl-N-(3-phenylpropyl)acetamide using Zn/HCl .
  • Activity : The nitro derivative may serve as a precursor for bioactive amines, with implications in drug design .
c) 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 31)
  • Synthesis : Prepared via standard amidation techniques, yielding a white solid (melting point: 133.1–133.9°C) .
  • Activity : Exhibits anticonvulsant activity in mice, with an ED50 value determined through dose-response studies .

Analogues with Halogen Substituents

a) 2-Chloro-N-(2-phenylpropyl)acetamide
  • Structure: Replaces the α-phenyl group with a chlorine atom (C11H14ClNO) .
  • Applications : Chloroacetamides are commonly used in agrochemicals due to their herbicidal properties .

Analogues with Heterocyclic Modifications

a) 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Features a thiazole ring and dichlorophenyl group .
  • Key Differences : The thiazole ring introduces aromatic heterocyclic character, influencing crystal packing via N–H⋯N hydrogen bonds .

Comparative Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Name Melting Point (°C) Molecular Formula Key Substituent(s)
2-Phenyl-N-(2-phenylpropyl)acetamide Not reported C17H19NO α-Phenyl, N-(2-phenylpropyl)
2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-phenylpropyl)acetamide (31) 133.1–133.9 C21H22N2O3 Dioxopyrrolidinyl
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) Not reported C23H23NO2 4-Hydroxyphenyl
2-Chloro-N-(2-phenylpropyl)acetamide Not reported C11H14ClNO Chloro

Discussion of Key Findings

  • Structural Flexibility : Modifications at the α-carbon (e.g., dioxopyrrolidinyl, hydroxyl, nitro) or nitrogen (e.g., phenylpropyl vs. heterocyclic chains) significantly alter physicochemical and biological properties.
  • Activity Trends: Anticonvulsant Activity: The dioxopyrrolidinyl group in Compound 31 enhances activity, possibly via improved CNS penetration or target binding . Antioxidant Potential: Hydroxyl-substituted derivatives (e.g., 30005) leverage phenolic groups for radical scavenging . Agrochemical Utility: Chloro-substituted analogues align with herbicidal acetamides, emphasizing substituent-driven functionality .

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(2-phenylpropyl)acetamide, and how can reaction efficiency be optimized?

A robust synthesis involves nucleophilic substitution or coupling reactions. For example, a method adapted from acetamide derivatives (e.g., ) uses a base (e.g., K₂CO₃) in acetonitrile under reflux, with TLC monitoring. Optimize yield by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • FTIR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., intermolecular N-H···O interactions) .
  • Mass spectrometry : Confirm molecular ion (e.g., [M+H]⁺ at m/z calculated from C₁₇H₁₉NO).

Q. Table 1: Representative Spectroscopic Data

TechniqueKey SignalsInterpretation
¹H NMRδ 2.1 (s, 3H)Acetamide methyl group
¹³C NMRδ 169.5 ppmCarbonyl (C=O)
FTIR1648 cm⁻¹Amide I band

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound analogs?

  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity (e.g., solubility, receptor binding) .
  • Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., enzymes in inflammation pathways). Validate predictions with in vitro assays .

Q. How can conflicting NMR or XRD data be resolved for structurally similar acetamides?

  • Dynamic NMR : Assess rotational barriers in amide bonds if splitting patterns are inconsistent .
  • Crystallographic refinement : Use software like SHELXL to resolve disorder in aromatic/alkyl chains .
  • Comparative analysis : Cross-reference with databases (e.g., PubChem, CC-DPS) to identify substituent-induced shifts .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Core modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) on phenyl rings to alter electronic properties .
  • Side-chain variation : Replace the propyl group with bulkier substituents (e.g., isopropyl, cyclopropyl) to probe steric effects .
  • Bioisosteres : Substitute acetamide with sulfonamide or urea to assess pharmacophore requirements .

Q. Table 2: Analog Design and Observed Trends

ModificationBiological Activity TrendRationale
2-Fluoro substitution↑ Binding affinityEnhanced dipole interactions
Isopropyl side chain↓ SolubilityIncreased hydrophobicity

Q. What experimental controls are essential in assessing the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures .
  • Light sensitivity : Store samples in amber vials and compare UV-Vis spectra pre/post exposure .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps .
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions .
  • Byproduct analysis : Use LC-MS to identify impurities and adjust stoichiometry .

Methodological Notes

  • Data validation : Cross-check spectral data with PubChem/CC-DPS entries to avoid misassignment .

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